Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane
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Overview
Description
Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane involves several steps. One common method includes the use of trimethylsilyl chloride and bis(trimethylsilyl)acetamide as trimethylsilylating agents. These agents substitute a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using specialized equipment to ensure the purity and yield of the product. The process often includes the use of high-purity reagents and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different siloxane derivatives, while reduction reactions can produce various hydrosilane compounds .
Scientific Research Applications
Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl and amino groups.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as silicones and polymers
Mechanism of Action
The mechanism of action of Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane involves its ability to form stable bonds with various functional groups. The trimethylsilyl groups provide steric hindrance, protecting reactive sites on the molecule and allowing for selective reactions. This property makes it an effective reagent in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Another silylating agent used for derivatizing compounds.
Uniqueness
Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a cyclohexene ring. This combination provides enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
112518-37-3 |
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Molecular Formula |
C14H28O2Si2 |
Molecular Weight |
284.54 g/mol |
IUPAC Name |
trimethyl-[1-(2-trimethylsilyloxycyclohex-2-en-1-ylidene)ethoxy]silane |
InChI |
InChI=1S/C14H28O2Si2/c1-12(15-17(2,3)4)13-10-8-9-11-14(13)16-18(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
UCSMKXQFKBOFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCC=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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